(3-(1H-pyrazol-1-yl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
The compound (3-(1H-pyrazol-1-yl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone
is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole rings are known to impart biological activity and are found in various biologically active compounds .
Synthesis Analysis
A series of compounds similar to the one were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . This suggests that the synthesis of This compound
might involve similar starting materials and reactions.
Scientific Research Applications
Antimicrobial and Anticancer Applications
Antimicrobial and Anticancer Agents : A series of novel pyrazole derivatives, including similar compounds, have shown significant in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as therapeutic agents against various cancer types. Additionally, these compounds have demonstrated good to excellent antimicrobial activity, suggesting their usefulness in combating microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antibacterial and Phytotoxic Screening : Derivatives of this compound have been synthesized and tested for antibacterial and phytotoxic activities. Some compounds showed maximum antimicrobial activities, and all synthesized compounds were active according to their phytotoxic assays, indicating their potential in agricultural applications to protect crops from pests and diseases (Mumtaz et al., 2015).
Enzyme Inhibitory Activity
- Enzyme Inhibitory Activity : 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, related to the queried compound, were designed and evaluated for their in vitro enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds showed promising inhibitory activity, with specific derivatives being the best inhibitors for each enzyme, indicating potential applications in treating diseases related to enzyme dysfunction (Cetin, Türkan, Bursal, & Murahari, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been known to exhibit a broad range of biological activities .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Compounds containing pyrazole and pyrimidine rings are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-12-16(2)24-21(23-15)28-19-8-4-10-25(14-19)20(27)17-6-3-7-18(13-17)26-11-5-9-22-26/h3,5-7,9,11-13,19H,4,8,10,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZJZJMFXWPLQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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